molecular formula C16H19NO3 B1429176 6-Oxo-ramelteon CAS No. 896736-22-4

6-Oxo-ramelteon

Katalognummer B1429176
CAS-Nummer: 896736-22-4
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: NWAGAOSALVFUPI-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxo-ramelteon is a synthetic compound belonging to the melatonin family. It plays an important role in regulating the circadian rhythm . It is chemically designated as (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamide .


Synthesis Analysis

A concise six-step asymmetric synthesis of ramelteon was developed from a monocyclic 3-hydroxyacetophenone starting material using iridium, rhodium, copper, and nickel catalysis to construct the tricyclic core and assemble the chiral chain . Another novel process for the synthesis of ramelteon involves the use of key intermediates .


Molecular Structure Analysis

The molecular formula of this compound is C16H19NO3 . Its average mass is 273.327 Da and its monoisotopic mass is 273.136505 Da . Molecular modelling analyses based on molecular mechanics, semi-empirical (PM3) and DFT (at B3LYP/6-31G* level) calculations show that ramelteon and its metabolites have moderately large to large LUMO-HOMO energy differences .


Chemical Reactions Analysis

The OXO process, also known as hydroformylation, is an important homogeneously catalyzed industrial process for the production of aldehydes from alkenes . This chemical reaction entails the addition of a formyl group (CHO) and a hydrogen atom to a carbon-carbon double bond .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C16H19NO3 . Its average mass is 273.327 Da and its monoisotopic mass is 273.136505 Da .

Wissenschaftliche Forschungsanwendungen

Neurochemical Properties

  • Ramelteon has high affinity for human MT1 and MT2 receptors, and chick forebrain melatonin receptors, making its affinity for these receptors significantly higher than melatonin. It showed no measurable affinity for a wide range of other ligand binding sites and had no effect on the activity of various enzymes. This indicates that ramelteon is a potent and highly selective agonist of MT1/MT2 melatonin receptors (Kato et al., 2005).

Therapeutic Applications

  • It was found to be effective in reducing sleep latency and improving sleep quality but did not significantly increase subjective total sleep time. It showed improvements in latency to persistent sleep, sleep efficiency, and total sleep time. The only significant adverse event noted was somnolence (Kuriyama et al., 2014).

Role in Sleep Disorders

  • Ramelteon's role in treating sleep disorders is highlighted by its ability to decrease wakefulness and increase slow-wave sleep and rapid eye movement sleep in animal models. It was found to be more effective than exogenous melatonin in promoting and maintaining sleep (Miyamoto et al., 2004).

Neuroprotection and Anti-inflammatory Effects

  • Ramelteon has demonstrated neuroprotective effects in models of traumatic brain injury (TBI), mitigating oxidative stress and inflammation via the Nrf2 signaling pathway. This suggests potential for treating TBI (Wang et al., 2019).

Synthesis and Chemical Studies

  • The synthesis of ramelteon from monocyclic precursors using various catalysis methods has been explored, representing a significant step in the development of efficient synthetic pathways for this compound (Cluzeau et al., 2021).

Protective Effects Against Cellular Injury

  • Ramelteon showed protective effects against insults and inflammatory responses in brain microvascular endothelial cells, highlighting its potential in preventing anesthetic-induced cognitive impairment and other forms of cellular damage (Wang et al., 2020).

Wirkmechanismus

Target of Action

6-Oxo-Ramelteon, also known as Ramelteon MIII, is a potent and selective agonist of melatonin receptors MT1 and MT2 . These receptors are primarily located in the brain’s suprachiasmatic nuclei (SCN), known as the body’s “master clock” because it regulates the 24-hour sleep-wake cycle .

Mode of Action

Ramelteon MIII works by mimicking melatonin, a naturally occurring hormone produced during the sleep period, thought to be responsible for the regulation of the circadian rhythm underlying the normal sleep-wake cycle . It selectively binds to the melatonin receptors in the SCN, influencing sleep onset . It has an active metabolite that circulates in higher concentrations than the parent compound and also has weak affinity for the 5HT2b receptor .

Biochemical Pathways

Ramelteon MIII affects the melatonin signaling pathway, which plays a crucial role in the regulation of sleep-wake cycles . By binding to the MT1 and MT2 receptors, it influences the downstream effects of this pathway, including the regulation of circadian rhythms . It also has an impact on the Nrf2 signaling pathway, which plays a role in oxidative stress response .

Pharmacokinetics

Ramelteon MIII is characterized by rapid absorption and extensive first-pass metabolism, primarily through CYP1A2 and to a lesser extent through CYP2C and CYP3A4 . It forms an active metabolite (M-II) that circulates in higher concentrations than the parent compound . The elimination half-life of Ramelteon is between 1 to 2.6 hours, and for M-II, it’s between 2 to 5 hours . It is primarily excreted as metabolites, with 84% in urine and 4% in feces .

Result of Action

The primary result of Ramelteon MIII’s action is the induction of sleepiness and the regulation of circadian rhythms . It is used for the treatment of insomnia, particularly delayed sleep onset .

Action Environment

The action of Ramelteon MIII can be influenced by various environmental factors. For instance, a high-fat meal can delay the peak time (Tmax) and increase the area under the curve (AUC), indicating a potentially decreased rate of absorption . Furthermore, the drug’s efficacy can be reduced when used concomitantly with potent CYP inducers . It’s also worth noting that the drug’s effects can be more pronounced in patients with hepatic impairment, as they experience a significant increase in exposure to the drug .

Safety and Hazards

Ramelteon is classified as having acute toxicity - Category 4, Oral . It is highly flammable and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and keeping away from heat/sparks/open flames/hot surfaces .

Biochemische Analyse

Biochemical Properties

6-Oxo-ramelteon plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It primarily targets melatonin receptors, specifically MT1 and MT2 receptors, which are located in the suprachiasmatic nucleus of the brain. These receptors are crucial for regulating circadian rhythms and sleep-wake cycles. The interaction between this compound and these receptors mimics the action of melatonin, thereby influencing sleep patterns. Additionally, this compound may interact with other proteins involved in oxidative stress pathways, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a role in cellular defense mechanisms against oxidative damage .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to mitigate oxidative stress and reduce cellular senescence induced by neurotoxic agents like 6-hydroxydopamine. This protective effect is mediated through the activation of the Nrf2 signaling pathway, which enhances the expression of antioxidant enzymes and reduces the levels of reactive oxygen species . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of melatonin receptors and downstream signaling cascades .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to melatonin receptors MT1 and MT2. This binding mimics the action of endogenous melatonin, leading to the activation of these receptors and subsequent regulation of circadian rhythms. The activation of MT1 and MT2 receptors triggers downstream signaling pathways that involve the inhibition of adenylate cyclase and reduction of cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately influences the expression of genes involved in sleep regulation and circadian rhythms . Additionally, this compound may exert its effects through the modulation of oxidative stress pathways by activating Nrf2 and enhancing the expression of antioxidant enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, but its efficacy may decrease with prolonged exposure due to potential degradation. Long-term studies have shown that this compound maintains its protective effects against oxidative stress and cellular senescence in neuronal cells over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively modulates sleep patterns and reduces oxidative stress without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential neurotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage range is required to achieve the desired therapeutic effects without inducing toxicity.

Metabolic Pathways

This compound undergoes metabolism primarily in the liver, where it is hydroxylated to form various metabolites. The main metabolic pathways involve hydroxylation on the ethyl side chain and the benzylic position of the cyclopentyl ring. These reactions are catalyzed by cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP3A4 . The metabolites of this compound are further processed and excreted through the kidneys. The involvement of these metabolic pathways influences the pharmacokinetics and overall efficacy of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is likely to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, this compound may accumulate in specific compartments, such as the mitochondria, where it exerts its protective effects against oxidative stress . The distribution of this compound within different tissues and its localization within cellular compartments are crucial for understanding its overall pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that this compound can localize to the mitochondria, where it plays a role in mitigating oxidative stress and maintaining mitochondrial function . The presence of specific targeting signals and interactions with mitochondrial proteins may facilitate its accumulation in this organelle. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and therapeutic potential.

Eigenschaften

IUPAC Name

N-[2-[(8R)-6-oxo-1,2,7,8-tetrahydrocyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-15(19)17-7-5-10-9-13(18)11-3-4-14-12(16(10)11)6-8-20-14/h3-4,10H,2,5-9H2,1H3,(H,17,19)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAGAOSALVFUPI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CC(=O)C2=C1C3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCC[C@@H]1CC(=O)C2=C1C3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

896736-22-4
Record name 6-Oxo-ramelteon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896736224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-OXO-RAMELTEON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R509OY341Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Oxo-ramelteon
Reactant of Route 2
Reactant of Route 2
6-Oxo-ramelteon
Reactant of Route 3
6-Oxo-ramelteon
Reactant of Route 4
Reactant of Route 4
6-Oxo-ramelteon
Reactant of Route 5
Reactant of Route 5
6-Oxo-ramelteon
Reactant of Route 6
6-Oxo-ramelteon

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.